molecular formula C8H13N B3058719 3-Ethynyl-1-methylpiperidine CAS No. 91324-40-2

3-Ethynyl-1-methylpiperidine

Cat. No.: B3058719
CAS No.: 91324-40-2
M. Wt: 123.2 g/mol
InChI Key: DKTJIPHWHWSTIG-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is notable for its ethynyl group attached to the third carbon and a methyl group attached to the nitrogen atom. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-bromo-1-methylpiperidine with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and pressures of 1-5 atm .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethynyl-1-methylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methylpiperidine involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. The ethynyl group can modulate the activity of these targets by altering their conformation and function. This modulation can lead to changes in neuronal excitability and neurotransmitter release, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, but with an aromatic structure.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness: 3-Ethynyl-1-methylpiperidine is unique due to the presence of both an ethynyl and a methyl group, which impart distinct chemical reactivity and biological activity. Unlike piperidine and pyridine, the ethynyl group allows for additional functionalization and the potential for forming more complex molecules .

Properties

IUPAC Name

3-ethynyl-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h1,8H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTJIPHWHWSTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80533184
Record name 3-Ethynyl-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80533184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91324-40-2
Record name 3-Ethynyl-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91324-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80533184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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